4-(3-(Trifluoromethoxy)phenoxy)aniline
Description
4-(3-(Trifluoromethoxy)phenoxy)aniline is a fluorinated aromatic amine characterized by a phenoxy group substituted at the para position of the aniline ring, with a trifluoromethoxy (-OCF₃) group at the meta position of the phenoxy moiety. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the compound’s metabolic stability and lipophilicity, which are critical for drug design .
For example, describes the use of 3-(trifluoromethoxy)benzoyl chloride in amidation reactions, and highlights the importance of N-protection (e.g., Boc or silyl groups) during metalation steps to achieve regioselective functionalization .
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-3-1-2-11(8-12)18-10-6-4-9(17)5-7-10/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMTVWZFRFZUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The nucleophilic aromatic substitution (SNAr) route is the most widely reported method for synthesizing 4-(3-(trifluoromethoxy)phenoxy)aniline. This approach involves displacing a leaving group (e.g., halogen or nitro) on an aromatic ring with a phenoxide ion derived from 3-(trifluoromethoxy)phenol. The reaction proceeds via a two-step mechanism:
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Deprotonation of 3-(trifluoromethoxy)phenol using a strong base (e.g., K₂CO₃ or Cs₂CO₃) to generate the phenoxide ion.
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Attack on activated aromatic substrates such as 4-fluoroaniline or 4-chloroaniline derivatives. The electron-withdrawing trifluoromethoxy group (-OCF₃) enhances the electrophilicity of the aromatic ring, facilitating substitution.
Standard Protocol
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Reagents :
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3-(Trifluoromethoxy)phenol (1.0 equiv)
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4-Fluoroaniline (1.2 equiv)
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Potassium carbonate (2.5 equiv)
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Palladium on carbon (Pd/C, 5 wt%)
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Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)
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Conditions :
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Temperature: 80–100°C
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Reaction time: 12–24 hours
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Atmosphere: Inert gas (N₂ or Ar)
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Yield : 70–78%
Optimization Strategies
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Base Selection : Cs₂CO₃ increases reaction rates compared to K₂CO₃ due to higher solubility in polar aprotic solvents.
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Catalyst Loading : Pd/C (5–10 wt%) reduces side reactions like oxidative coupling of aniline intermediates.
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Solvent Effects : DMF enhances substrate solubility but may require higher temperatures, while acetonitrile offers milder conditions.
Catalytic Hydrogenation of Nitro Precursors
Reduction Pathway
This method involves synthesizing a nitro intermediate (e.g., 4-nitro-3-(trifluoromethoxy)phenol) followed by catalytic hydrogenation to yield the target aniline. The nitro group serves as a directing group and is reduced to an amine under hydrogen pressure.
Industrial-Scale Protocol (Adapted from CN111808020A )
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Reagents :
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2-Methyl-4-nitro-1-(4-(trifluoromethoxy)phenoxy)benzene (1.0 equiv)
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Ethyl 2-methyl-3-oxopentanoate (1.1 equiv)
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Pt/C catalyst (3–10 wt%)
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Methanesulfonic acid (0.5–1.0 equiv)
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Solvent: Toluene
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Conditions :
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Hydrogen pressure: 0.03–0.10 MPa
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Temperature: 60–80°C
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Reaction time: 6–8 hours
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Critical Parameters
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Catalyst Composition : Pt/C outperforms Pd/C in selectivity for nitro reduction, minimizing over-hydrogenation.
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Acid Additives : Methanesulfonic acid protonates the nitro group, accelerating the reduction kinetics.
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Solvent Ratio : Toluene at 3–10 times the substrate mass ensures optimal dispersion of the catalyst.
Comparative Analysis of Preparation Methods
Performance Metrics
Advantages and Limitations
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Nucleophilic Substitution :
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Pros : Straightforward setup; no specialized equipment required.
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Cons : Moderate yields due to competing side reactions (e.g., diaryl ether formation).
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Catalytic Hydrogenation :
Industrial Production and Scalability
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethoxy)phenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-(3-(Trifluoromethoxy)phenoxy)aniline has been investigated for its potential in cancer therapeutics. Compounds containing trifluoromethyl groups, such as this aniline derivative, are known to enhance potency against specific biological targets, including enzymes involved in cancer progression. For instance, studies suggest that such compounds can inhibit reverse transcriptase enzymes crucial for viral replication, indicating potential applications in antiviral therapies as well .
Drug Development
This compound serves as an intermediate in the synthesis of several FDA-approved drugs. Notably, it has been linked to the synthesis of Sorafenib, a drug used for treating advanced hepatocellular carcinoma. The trifluoromethoxy group enhances the drug's lipophilicity and metabolic stability, which are beneficial properties in drug design .
Polymer Chemistry
Synthesis of Polymers
In polymer chemistry, 4-(3-(Trifluoromethoxy)phenoxy)aniline is utilized to create fluorinated polymers with enhanced properties. It is involved in the synthesis of side-group liquid-crystalline polymethacrylates, which exhibit unique thermal and optical characteristics suitable for advanced material applications.
Electrochromic Devices
The compound is also used in the production of polydithienylpyrroles (PTTPP), which are promising anodic materials for electrochromic devices. These devices can change color based on voltage application, demonstrating significant potential in display technologies.
Materials Science
Functional Materials
In materials science, 4-(3-(Trifluoromethoxy)phenoxy)aniline contributes to the development of functional materials with specific electronic and optical properties. Its incorporation into various matrices can lead to enhanced performance characteristics such as increased thermal stability and improved electrical conductivity .
Case Study 1: Antileishmanial Activity
Recent research has explored the antileishmanial activity of derivatives containing the trifluoromethoxy group at the 4-position of aryl moieties. In vitro studies demonstrated varying degrees of efficacy against Leishmania mexicana, with compounds exhibiting EC50 values ranging from 32.5 to 87.7 nM . This highlights the potential of 4-(3-(Trifluoromethoxy)phenoxy)aniline derivatives in developing new treatments for leishmaniasis.
Case Study 2: Synthesis of Novel Schiff Bases
The synthesis of novel Schiff bases using 4-(3-(Trifluoromethoxy)phenoxy)aniline has also been documented. These compounds are synthesized through condensation reactions with pyridinecarboxaldehydes and have shown promise in various biological assays. The structural modifications enabled by this compound facilitate the exploration of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethoxy)phenoxy)aniline involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other cellular components, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(3-(Trifluoromethoxy)phenoxy)aniline with structurally related trifluoromethoxy-substituted anilines and phenoxy-aniline derivatives.
Key Findings:
Substituent Effects: Trifluoromethoxy vs. Positional Isomerism: 4-(Trifluoromethoxy)aniline (direct ring substitution) exhibits lower steric hindrance than the target compound’s phenoxy-linked substituent, enhancing its utility in coordination chemistry () .
Physicochemical Properties: The phenoxy group in 4-(3-(Trifluoromethoxy)phenoxy)aniline increases molecular weight (MW 287.2) compared to 4-(trifluoromethoxy)aniline (MW 177.12), likely reducing solubility but improving membrane permeability .
Biological Activity: Compounds with meta-trifluoromethoxy groups (e.g., 3-Chloro-4-(trifluoromethoxy)aniline) show enhanced antiparasitic activity due to improved target binding () . The target compound’s extended phenoxy structure may mimic ATP-binding motifs in kinase inhibition () .
Synthetic Challenges :
- Metalation of trifluoromethoxy anilines requires careful N-protection (e.g., Boc or silyl groups) to avoid side reactions () .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(3-(trifluoromethoxy)phenoxy)aniline, and how can reaction conditions be optimized for yield and purity?
- Synthesis Strategies :
- Coupling Reactions : Use Buchwald-Hartwig amination or Ullmann coupling to form the phenoxy-aniline linkage. These methods require palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in polar aprotic solvents (e.g., DMF) at 80–120°C .
- Amino Protection : Protect the aniline group with BOC or trimethylsilyl groups to prevent undesired side reactions during trifluoromethoxy introduction. Deprotection is achieved via acid hydrolysis (e.g., HCl in dioxane) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of aryl halide) and use inert atmospheres (N₂/Ar) to minimize oxidation. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What spectroscopic techniques are most effective for characterizing 4-(3-(trifluoromethoxy)phenoxy)aniline, and how are key functional groups identified?
- Analytical Methods :
- NMR Spectroscopy : Use NMR to confirm the trifluoromethoxy group (δ ≈ -55 to -60 ppm). NMR identifies aromatic protons (δ 6.5–7.5 ppm) and the NH₂ group (δ ~5 ppm, broad, exchangeable with D₂O) .
- IR Spectroscopy : Detect NH₂ stretching (3300–3500 cm⁻¹) and C-O-C vibrations (1240–1280 cm⁻¹) from the phenoxy group.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 269.066 for [M+H]⁺) .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of 4-(3-(trifluoromethoxy)phenoxy)aniline?
- Computational Workflow :
- Functional Selection : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electron distribution. Calculate HOMO-LUMO gaps to assess charge-transfer potential .
- Reactivity Analysis : Use Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental substitution patterns (e.g., regioselectivity in nitration or halogenation) .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar environments. Validate predictions against UV-Vis or cyclic voltammetry data .
Q. What mechanistic insights explain the regioselectivity observed in electrophilic aromatic substitution (EAS) reactions of 4-(3-(trifluoromethoxy)phenoxy)aniline?
- Mechanistic Analysis :
- Directing Effects : The NH₂ group is a strong ortho/para-director, while the trifluoromethoxy group (-OCF₃) is meta-directing due to its electron-withdrawing nature. Competitive directing leads to preferential substitution at positions activated by NH₂ .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation. Compare activation energies (ΔG‡) for different substitution pathways via Arrhenius plots .
Q. What strategies are employed to evaluate the bioactivity of 4-(3-(trifluoromethoxy)phenoxy)aniline derivatives, particularly in enzyme inhibition or receptor binding studies?
- Biological Assays :
- In Vitro Screening : Test derivatives against target enzymes (e.g., kinases, oxidases) using fluorogenic substrates. Measure IC₅₀ values via dose-response curves .
- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions. Prioritize derivatives with high binding scores for synthesis .
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., halogens, alkyl groups) on the phenoxy ring to correlate structural features with activity .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported synthetic yields for 4-(3-(trifluoromethoxy)phenoxy)aniline across literature sources?
- Troubleshooting :
- Reagent Purity : Ensure aryl halides and catalysts are anhydrous. Trace moisture can deactivate palladium catalysts, reducing yields .
- Reaction Monitoring : Use in-situ techniques like ReactIR to detect intermediates. Adjust reaction times dynamically to avoid over/under-reaction .
- Reproducibility : Cross-validate protocols with alternative methods (e.g., microwave-assisted synthesis for faster, higher-yield routes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
